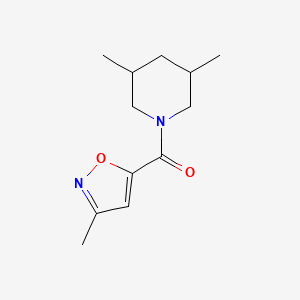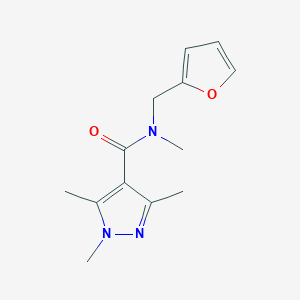
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide, also known as CPP-109, is a small molecule drug that has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, 1-cyclohexyl-2-amino-propan-2-ol (CPA), which has been shown to inhibit the activity of the enzyme, histone deacetylase (HDAC).
Mécanisme D'action
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide works by inhibiting the activity of HDAC, which is involved in the deacetylation of histone proteins. Histone acetylation is a critical process in regulating gene expression, as it can alter the structure of chromatin and promote the recruitment of transcriptional activators. By inhibiting HDAC, N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide can increase the acetylation of histones, leading to increased gene expression and improved cognitive function.
Biochemical and Physiological Effects
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of genes involved in synaptic plasticity and memory formation, leading to improved cognitive function. It has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be an effective treatment for drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide is its specificity for HDAC, which makes it a useful tool for studying the role of HDAC in regulating gene expression and chromatin remodeling. However, one limitation of N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide is its poor solubility in water, which can make it difficult to administer in vivo. Additionally, N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide has a short half-life, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are a number of future directions for research on N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide. One area of interest is the development of more potent and selective HDAC inhibitors, which could be used to treat a wide range of neurological disorders. Another area of interest is the development of novel drug delivery systems, such as nanoparticles or liposomes, which could improve the solubility and bioavailability of N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide. Finally, there is a need for further research on the long-term effects of N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide, particularly in terms of its potential for inducing epigenetic changes that could have unintended consequences.
Conclusion
In conclusion, N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide is a small molecule drug that has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. It works by inhibiting the activity of HDAC, leading to increased gene expression and improved cognitive function. While there are limitations to its use, N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide has the potential to be a valuable tool for studying the role of HDAC in regulating gene expression and chromatin remodeling, and for developing new therapies for a range of neurological disorders.
Méthodes De Synthèse
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide can be synthesized by reacting CPA with 2-methylpropanoyl chloride in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then reacted with cyclopentylamine to form N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide. This synthesis method has been optimized to produce high yields of pure N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide, making it a cost-effective and efficient process.
Applications De Recherche Scientifique
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in treating addiction and other neurological disorders. It has been shown to inhibit the activity of HDAC, which plays a critical role in regulating gene expression and chromatin remodeling. By inhibiting HDAC, N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide can increase the expression of genes that are involved in synaptic plasticity and memory formation, leading to improved cognitive function and reduced drug-seeking behavior.
Propriétés
IUPAC Name |
N-cyclopentyl-1-(2-methylpropanoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-11(2)15(19)17-9-7-12(8-10-17)14(18)16-13-5-3-4-6-13/h11-13H,3-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDBGVJUAFRPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
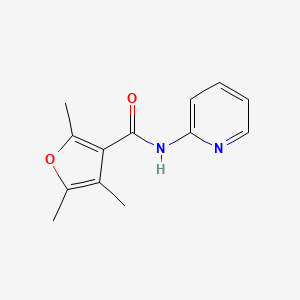
![N,1,3,5-tetramethyl-N-[(4-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7508724.png)
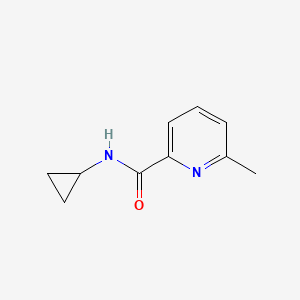
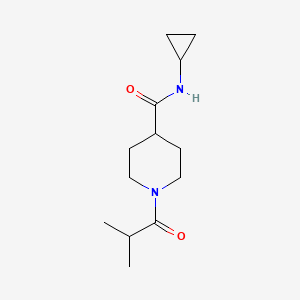
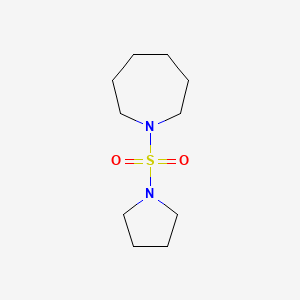
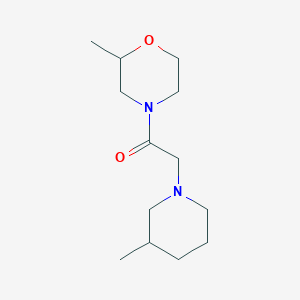
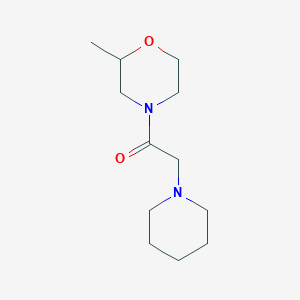
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)
